![molecular formula C27H27N3O5S B2839860 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-12-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, due to its complex structure, is likely related to the family of quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities. Although direct studies on this specific compound were not found, similar quinazoline derivatives have been synthesized and evaluated for their biological activities, providing insights into the potential applications of this compound in scientific research.
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinazoline derivatives have been synthesized and evaluated for their potential as DMARDs. For example, the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate showed anti-inflammatory effects in animal models, highlighting their potential for treating rheumatic diseases (A. Baba et al., 1998).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazolines, have been synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds showed potent cytotoxicity, indicating the potential of quinazoline derivatives in cancer therapy (L. Deady et al., 2003).
Improved Drug Formulations
Analogues of existing drugs, like rhein, have been synthesized to improve systemic exposure and pharmacokinetic profiles, demonstrating the importance of quinazoline derivatives in developing better therapeutic agents (W. M. Owton et al., 1995).
Synthetic Methodologies
Quinazoline derivatives, including compounds with methoxyphenyl groups, are synthesized through various chemical reactions that provide insights into the complexity and versatility of organic synthesis in pharmaceutical research.
Convenient Synthesis Techniques
Novel synthesis approaches for quinazoline derivatives suitable for large-scale manufacturing highlight the advancements in synthetic organic chemistry, facilitating the development of new pharmaceuticals (Markus Bänziger et al., 2000).
Synthesis of Metabolites
Efficient syntheses of metabolites of certain quinazoline derivatives indicate the ongoing research in understanding the metabolic pathways and pharmacological activities of these compounds, which is crucial for drug development (M. Mizuno et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form the Schiff base, which is subsequently cyclized with thiourea to form the quinazoline ring. The resulting compound is then reacted with chlorosulfonic acid to introduce the sulfanyl group, followed by reaction with the appropriate carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzylamine", "3,4-dimethoxyphenylacetic acid", "2-methoxybenzaldehyde", "thiourea", "chlorosulfonic acid", "appropriate carboxylic acid" ], "Reaction": [ "Condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethylamine", "Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methoxybenzaldehyde to form the Schiff base", "Cyclization of the Schiff base with thiourea to form the quinazoline ring", "Reaction of the resulting compound with chlorosulfonic acid to introduce the sulfanyl group", "Reaction of the sulfanyl-containing compound with the appropriate carboxylic acid to form the final product" ] } | |
CAS番号 |
451467-12-2 |
製品名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C27H27N3O5S |
分子量 |
505.59 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-33-22-7-5-4-6-19(22)16-30-26(32)20-10-9-18(15-21(20)29-27(30)36)25(31)28-13-12-17-8-11-23(34-2)24(14-17)35-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,31)(H,29,36) |
InChIキー |
BSPHIGZRRCOSAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



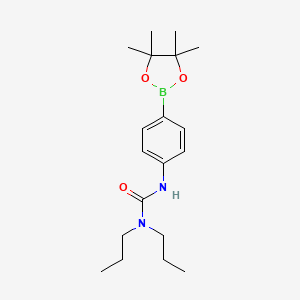
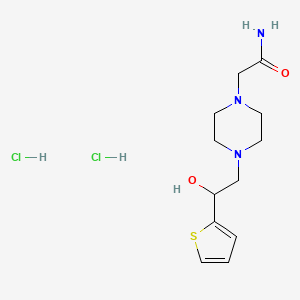
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
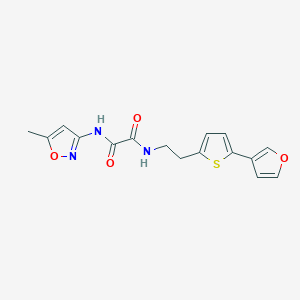
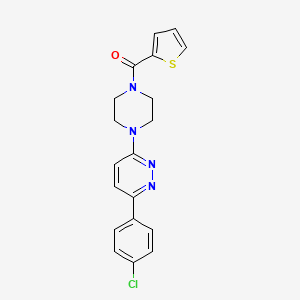
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
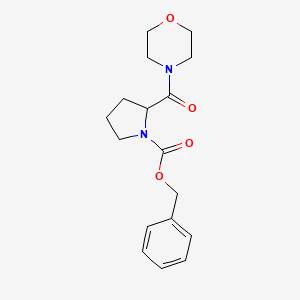
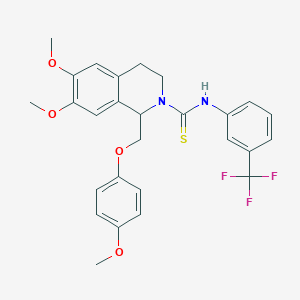
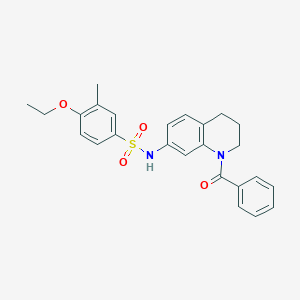
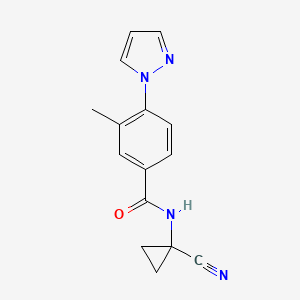
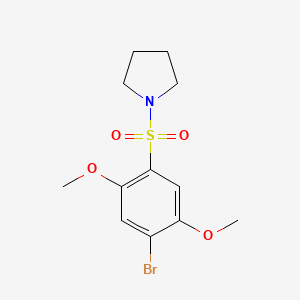
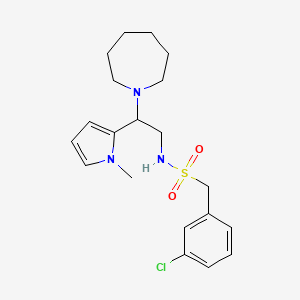
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)